molecular formula C14H14N2O B7663859 N-(1-benzylpyridin-2-ylidene)acetamide

N-(1-benzylpyridin-2-ylidene)acetamide

Cat. No.: B7663859
M. Wt: 226.27 g/mol
InChI Key: PJDQVJIQKAOATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyridin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibitors : A study synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, which were tested as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, making them relevant in materials science and engineering for protecting metals from corrosion (Yıldırım & Cetin, 2008).

  • Pharmaceutical Compositions : Certain derivatives of this compound have been used in pharmaceutical compositions and therapeutic applications. For example, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate or its solvate has been indicated in medical applications, showing the compound's relevance in drug design and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Structure-Activity Relationships in Medicine : In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, analogs of these acetamide derivatives have been evaluated for their stability and therapeutic effects. Such research is crucial for understanding disease pathways and developing targeted therapies (Stec et al., 2011).

  • Antimicrobial and Quantum Calculations : The antimicrobial activity of novel sulfonamide derivatives has been studied alongside quantum calculations to provide a correlation between experimental and theoretical analyses. These kinds of studies are vital in the discovery and optimization of new antimicrobials (Fahim & Ismael, 2019).

  • Anticancer Activity : Some acetamide derivatives have been synthesized and tested for their anticancer activity. The most potent cytotoxic effects were found against specific leukemia cell lines, highlighting the compound's potential in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).

Properties

IUPAC Name

N-(1-benzylpyridin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)15-14-9-5-6-10-16(14)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQVJIQKAOATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.